Chiral Purity vs. Racemic Mixture: A Binary Choice for Bioactive Conformation
The specific (S)-enantiomer (CAS 213475-52-6) is required for the synthesis of enantiomerically pure drug candidates, as the (R)-enantiomer (CAS 313979-48-5) or a racemic mixture would produce diastereomers with potentially different, and often inferior, pharmacological profiles [1]. A critical component of its specification is chiral purity. Reputable vendors ensure enantiomeric excess (e.e.) is validated by chiral HPLC, with typical purity specifications of ≥98% for the (S)-enantiomer, as demonstrated by suppliers like Chem-Impex . In contrast, a generic specification for the compound from other suppliers may only guarantee chemical purity (e.g., 95%) without a chiral purity analysis, introducing the risk of significant (R)-enantiomer contamination [2].
| Evidence Dimension | Enantiomeric Purity (e.e.) |
|---|---|
| Target Compound Data | ≥ 98% (Assay, Chiral HPLC) |
| Comparator Or Baseline | Racemic or unspecified stereochemistry mixtures; chemical purity specification of 95% (non-chiral method) |
| Quantified Difference | ≥ 3% higher enantiomeric purity guaranteed; complete absence of chiral purity specification for the generic baseline |
| Conditions | Chiral HPLC analysis; supplier certificate of analysis |
Why This Matters
Procurement based on a defined chiral purity specification directly mitigates the risk of synthesizing an inactive or toxic diastereomer, ensuring downstream biological assays are not confounded by an undefined mixture of stereoisomers.
- [1] NBInno. (2025). L-Cyclohexylglycine: A Cornerstone for Advanced Chemical Synthesis and Pharmaceutical Intermediates. View Source
- [2] Chemsrc. (2016). L-2-环己基甘氨酸叔丁酯盐酸盐. Product Page. View Source
